tert-butyl N-(4-aminopentyl)carbamate
Overview
Description
tert-Butyl N-(4-aminopentyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.3 g/mol . It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is also known for its role in the preparation of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(4-aminopentyl)carbamate can be synthesized through the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate . The reaction typically involves the use of a base such as sodium azide and proceeds via the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of tetrabutylammonium bromide and zinc(II) triflate as catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-aminopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl N-(4-aminopentyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid , to regenerate the free amine . The compound’s reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) makes it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but with a shorter carbon chain.
N-Boc-1,5-diaminopentane: Another compound with a similar protecting group but different applications.
tert-Butyl N-(4-bromobutyl)carbamate: Used in different substitution reactions.
Uniqueness: tert-Butyl N-(4-aminopentyl)carbamate is unique due to its specific chain length and the presence of both amine and carbamate functional groups, making it highly versatile in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(4-aminopentyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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